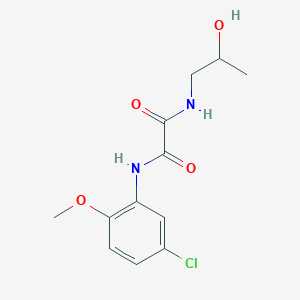
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
One of the key areas of research involving this compound pertains to its structural characterization and the understanding of its molecular interactions. The study conducted by Chang Wang, K. Zheng, Yan-Tuan Li, and Zhiyong Wu (2016) on a closely related N,N′-bis(substituted)oxamide compound demonstrated the intricate geometrical arrangements and the presence of classical hydrogen bonds forming a three-dimensional supramolecular structure. This kind of structural information is crucial for designing molecules with specific functions and interactions, especially in the field of material science and drug design (Wang et al., 2016).
Synthetic Methodologies
In the realm of synthetic organic chemistry, V. Mamedov and colleagues (2016) developed a novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors through a sequence of rearrangements. This methodology highlights the potential of using N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide and related compounds as intermediates in the synthesis of complex molecules with potential pharmaceutical applications (Mamedov et al., 2016).
DNA Binding and Anticancer Activities
A particularly intriguing area of research is the examination of the compound's interactions with DNA and its potential cytotoxic activities against cancer cells. A study by Shi Cui, M. Jiang, Yan-Tuan Li, Zhiyong Wu, and Xiao-Wen Li (2011) on a dicopper(II) complex derived from a dissymmetrical N,N′-bis(substituted)oxamide, closely related to N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxamide, revealed its ability to bind with DNA through intercalation. The complex demonstrated significant cytotoxic activities, suggesting the compound's relevance in the development of new anticancer agents (Cui et al., 2011).
Environmental Degradation Studies
Research into the environmental fate and degradation of compounds structurally similar to this compound is also of interest. For instance, studies on the photoassisted Fenton reaction for the degradation of organic pollutants in water highlight the potential environmental impact and degradation pathways of such compounds, providing insights into their stability and transformation in natural and engineered systems (Pignatello & Sun, 1995).
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-7(16)6-14-11(17)12(18)15-9-5-8(13)3-4-10(9)19-2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZLRPAXWZOICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
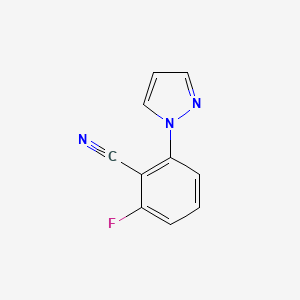

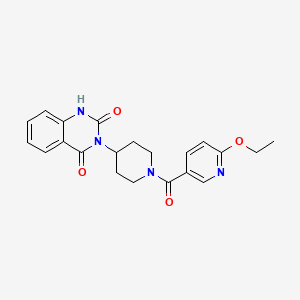
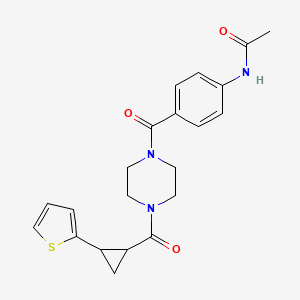
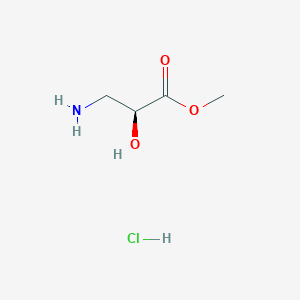
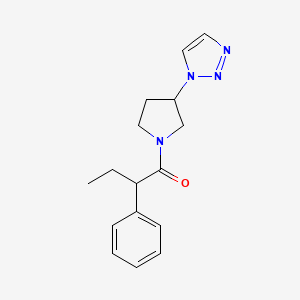
![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)
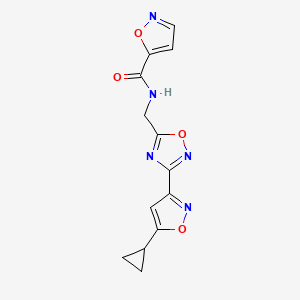
![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)
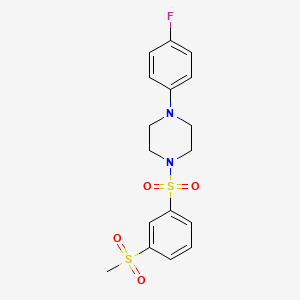
![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)
